molecular formula C26H40Cl2N3O12P3 B1667111 Aminoquinol triphosphate CAS No. 3653-53-0

Aminoquinol triphosphate

Cat. No.: B1667111
CAS No.: 3653-53-0
M. Wt: 750.4 g/mol
InChI Key: NHNXMYYNFQHZMQ-XPGLNUPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminoquinol triphosphate is a nucleotide analog that has garnered significant attention due to its potential therapeutic and industrial applications. It is a triphosphate derivative of aminoquinol, a heterocyclic compound containing a quinoline ring system with an amino group. This compound has shown promise in the treatment of acute necrotising cutaneous leishmaniasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aminoquinol triphosphate typically involves the phosphorylation of aminoquinol. The process begins with the preparation of aminoquinol, followed by its phosphorylation using phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylated product. The resulting intermediate is then treated with a suitable nucleophile, such as a triphosphate donor, to yield this compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography. The compound is typically produced in bulk quantities and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Aminoquinol triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized quinoline derivatives, reduced dihydro derivatives, and various substituted this compound derivatives .

Scientific Research Applications

Aminoquinol triphosphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of aminoquinol triphosphate involves its interaction with specific molecular targets and pathways. In the treatment of hepatocellular carcinoma, it acts as a multiple kinase inhibitor, targeting cyclin-dependent kinases 4 and 6 (CDK4/6) and the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This leads to decreased cell viability, induction of apoptosis, and cell cycle arrest in the G1 phase .

Comparison with Similar Compounds

Aminoquinol triphosphate can be compared with other nucleotide analogs such as adenosine triphosphate (ATP) and guanosine triphosphate (GTP). While ATP and GTP are naturally occurring nucleotides involved in energy transfer and signal transduction, this compound is a synthetic analog with unique therapeutic properties. Its ability to inhibit multiple kinases and its potential use in treating specific diseases set it apart from other similar compounds .

List of Similar Compounds

Properties

IUPAC Name

4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31Cl2N3.3H3O4P/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26;3*1-5(2,3)4/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30);3*(H3,1,2,3,4)/b14-12+;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNXMYYNFQHZMQ-XPGLNUPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)/C=C/C3=CC=CC=C3Cl)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40Cl2N3O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

750.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3653-53-0
Record name Aminoquinol triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003653530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMINOQUINOL TRIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0588F7XOC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminoquinol triphosphate
Reactant of Route 2
Aminoquinol triphosphate
Reactant of Route 3
Aminoquinol triphosphate
Reactant of Route 4
Aminoquinol triphosphate
Reactant of Route 5
Aminoquinol triphosphate
Reactant of Route 6
Aminoquinol triphosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.